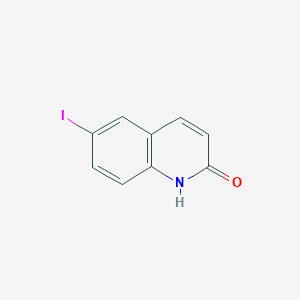

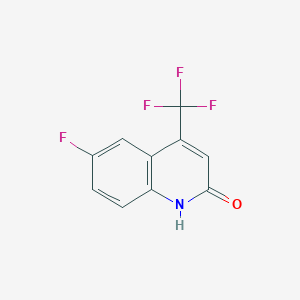

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

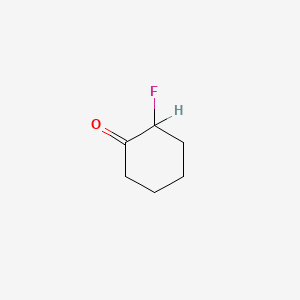

“6-Fluoro-4-(trifluoromethyl)quinolin-2-OL” is an organic compound with the molecular formula C10H5F4NO . It is a derivative of quinoline, substituted with trifluoromethyl, hydroxyl, and fluoride groups .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-4-(trifluoromethyl)quinolin-2-OL” consists of a quinoline backbone with fluorine and trifluoromethyl groups attached at the 6 and 4 positions, respectively, and a hydroxyl group at the 2 position . The exact mass of the molecule is 231.030731 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-4-(trifluoromethyl)quinolin-2-OL” include a molecular weight of 231.15 g/mol . Other properties such as boiling point, melting point, and density are not specified in the available resources.Applications De Recherche Scientifique

Pharmaceutical Research

Fluorinated quinolines, including compounds like “6-Fluoro-4-(trifluoromethyl)quinolin-2-OL”, are often explored for their potential therapeutic properties. The trifluoromethyl group can enhance the biological activity and metabolic stability of pharmaceuticals. This compound could be investigated for its efficacy in treating diseases where other quinoline derivatives are used, such as malaria, bacterial infections, cancer, and tuberculosis .

Molecular Imaging

The introduction of fluorine atoms into organic molecules can significantly improve their properties for use in molecular imaging. “6-Fluoro-4-(trifluoromethyl)quinolin-2-OL” may serve as a precursor or a contrast agent in imaging techniques due to its fluorinated structure, which could enhance image contrast or specificity .

Materials Science

Fluorinated quinolines have shown potential as new building blocks in materials science due to their unique physicochemical properties. The compound could be utilized in the development of advanced materials with specific desired characteristics such as increased stability or novel electronic properties .

Synthetic Chemistry

The compound’s structure suggests it could be useful in synthetic chemistry as an intermediate or a reagent for constructing more complex fluorinated molecules. Its reactivity could be exploited to create a variety of novel compounds with diverse applications .

Antineoplastic Research

Fluorine atoms in quinoline derivatives have been associated with enhanced antineoplastic action. Research into “6-Fluoro-4-(trifluoromethyl)quinolin-2-OL” could focus on its potential use in developing new anticancer agents .

Enzymatic Synthesis

The compound might be used in enzymatic synthesis processes to introduce fluorine atoms into other organic molecules, giving them new functions and improved performance, especially in pharmaceutical applications .

Mécanisme D'action

Mode of Action

It is known that the compound can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine . This tautomeric shift could potentially influence its interaction with its targets.

Biochemical Pathways

It is noted that this compound serves as a precursor for synthesising thioquinolines, which are used to develop non-cytotoxic, potent and selective antitubercular agents .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

It is recommended that the compound be stored in an inert atmosphere at room temperature .

Propriétés

IUPAC Name |

6-fluoro-4-(trifluoromethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFRBOSKPZUGIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=O)N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471761 |

Source

|

| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL | |

CAS RN |

328956-08-7 |

Source

|

| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

![Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]-](/img/structure/B1314667.png)

![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)